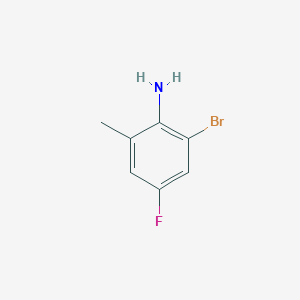

2-Bromo-4-fluoro-6-methylaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-fluoro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWSBILIFIFEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378419 | |

| Record name | 2-Bromo-4-fluoro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-77-8 | |

| Record name | 2-Bromo-4-fluoro-6-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-6-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-methylaniline (CAS No. 202865-77-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-6-methylaniline, a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications in medicinal chemistry. The CAS number for this compound is 202865-77-8.[1][2]

Chemical and Physical Properties

This compound is a substituted aniline with the molecular formula C₇H₇BrFN.[1] Its structure, featuring bromine, fluorine, and methyl groups on the aniline ring, makes it a versatile intermediate for further chemical modifications. The physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 202865-77-8 | [1][2] |

| Molecular Formula | C₇H₇BrFN | [1] |

| Molecular Weight | 204.04 g/mol | [1] |

| Melting Point | 32-36 °C | |

| Boiling Point | 231.6±35.0 °C at 760 mmHg | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

| Appearance | Solid | |

| InChI Key | VTWSBILIFIFEFG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1N)Br)F | [1] |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) δ ppm: [4]

-

7.16 (dd, ³J(H-F) = 8.3 Hz, ⁴J(H-H) = 2.9 Hz, 1H, Ar)

-

6.91 (dd, ³J(H-F) = 9.3 Hz, ⁴J(H-H) = 2.9 Hz, 1H, Ar)

-

4.83 (br. s, 2H, NH₂)

-

2.16 (s, 3H, CH₃)

Experimental Protocols: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from 4-fluoro-2-methylaniline.

3.1. Materials and Reagents:

-

4-fluoro-2-methylaniline

-

N-Bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

5% Hydrochloric acid

-

Aqueous potassium hydroxide

-

Ether

-

Hexane

3.2. Procedure: [4]

-

In a reaction vessel, dissolve N-Bromosuccinimide (18.7 g, 0.105 mol) in 70 mL of N,N-dimethylformamide.

-

In a separate vessel, prepare a solution of 4-fluoro-2-methylaniline in 70 mL of N,N-dimethylformamide.

-

Slowly add the N-Bromosuccinimide solution dropwise to the 4-fluoro-2-methylaniline solution while maintaining a reaction temperature of 20 °C.

-

Stir the reaction mixture overnight.

-

Pour the resulting dark-colored solution into a mixture of water (1000 mL), brine (50 mL), and ethyl acetate (300 mL).

-

Transfer the mixture to a separatory funnel, shake well, and separate the layers.

-

Extract the aqueous phase with ethyl acetate (4 x 150 mL).

-

Combine the organic layers and wash sequentially with water (5 x 100 mL) and brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution.

3.3. Purification: [4]

-

The crude product can be purified by silica gel column chromatography using an elution system of ethyl acetate/hexane (1:8).

-

Combine the pure fractions and evaporate the solvent to yield the product.

-

For further purification of impure fractions, combine and concentrate them. Redissolve the residue in ether (30 mL) and extract with 5% hydrochloric acid (5 x 10 mL).

-

Alkalize the acidic aqueous phase with aqueous potassium hydroxide and then extract with ether to obtain additional target compound.

A total yield of 15.7 g (77% yield) has been reported for this procedure.[4]

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of various biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.

4.1. Pharmaceutical Applications:

This compound serves as a crucial intermediate in the synthesis of pharmaceutical candidates. The fluorinated structure often enhances biological activity, making it a desirable component in drug design. While specific examples of its direct incorporation into marketed drugs are not prevalent in public literature, its structural motifs are found in various classes of therapeutic agents, including kinase inhibitors. The aniline group provides a point for amide bond formation or participation in nucleophilic substitution reactions, while the bromo- and fluoro-substituents can be exploited in cross-coupling reactions to build more complex molecular architectures.

A related compound, 2-bromo-6-fluoroaniline, is an important synthetic raw material for Letermovir, a CMV DNA terminase complex inhibitor used for preventing Cytomegalovirus (CMV) infection.[5] This highlights the potential of such substituted anilines in the development of novel therapeutics.

4.2. Agrochemical Applications:

Similar to its role in pharmaceuticals, this compound is utilized in the development of new agrochemicals. The presence of halogen atoms can contribute to the efficacy and metabolic stability of pesticides and herbicides.

Logical Workflow and Signaling Pathway Diagrams

5.1. General Synthetic Utility Workflow

The following diagram illustrates the general workflow for utilizing this compound as a synthetic intermediate.

Caption: Synthetic utility of this compound.

5.2. Conceptual Kinase Inhibitor Synthesis Pathway

While a specific kinase inhibitor synthesized from this compound is not explicitly detailed in the searched literature, its structural features are amenable to the synthesis of such molecules. The following diagram illustrates a conceptual pathway for the synthesis of a generic kinase inhibitor.

Caption: Conceptual synthesis of a kinase inhibitor.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[2] It is a combustible solid.[2] For detailed safety information, refer to the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique substitution pattern allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex, high-value molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.

References

- 1. This compound | C7H7BrFN | CID 2773378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 202865-77-8 [sigmaaldrich.com]

- 3. 2-Bromo-6-fluoro-4-methylaniline | CAS#:18349-09-2 | Chemsrc [chemsrc.com]

- 4. This compound | 202865-77-8 [chemicalbook.com]

- 5. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

2-Bromo-4-fluoro-6-methylaniline physical and chemical properties

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methylaniline

Introduction

This compound, identified by the CAS Number 202865-77-8, is a halogenated and methylated aniline derivative.[1][2] It is an organic compound that serves as a versatile building block in various scientific research and development applications.[1] Its unique molecular structure, featuring bromine, fluorine, and methyl groups on an aniline core, provides specific reactivity patterns that are valuable in the fields of organic synthesis, pharmaceuticals, and agrochemicals.[1] The presence of the fluorine atom, in particular, can enhance biological activity, making it a compound of interest for drug development professionals.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its relevance in biochemical research.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BrFN | [1][2][3] |

| Molecular Weight | 204.04 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 32-36 °C | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

| Assay Purity | ≥97% | [2] |

Table 2: Compound Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 202865-77-8 | [1][2][3] |

| SMILES | Cc1cc(F)cc(Br)c1N | [2] |

| InChI | 1S/C7H7BrFN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 | [1][2][3] |

| InChIKey | VTWSBILIFIFEFG-UHFFFAOYSA-N | [1][2][3] |

Chemical Reactivity and Applications

This compound is primarily utilized as a chemical intermediate in organic synthesis. The unique combination of substituents on the aniline ring dictates its reactivity:

-

Amine Group (-NH₂): The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

-

Bromine Atom (-Br): The bromo-substituent is a good leaving group and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. A related compound, 2-Bromo-4-methylaniline, is known to participate in palladium-catalyzed aminations.

-

Fluorine Atom (-F): The strongly electron-withdrawing fluorine atom influences the electron density of the aromatic ring and can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in pharmaceutical design.[1]

This trifunctional reactivity makes the compound a valuable "fluorinated building block" for creating more complex molecules with potential applications in the pharmaceutical and agrochemical industries.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the electrophilic bromination of 4-fluoro-2-methylaniline.[4]

Methodology:

-

Dissolution: N-Bromosuccinimide (NBS) (1.05 equivalents) is dissolved in N,N-dimethylformamide (DMF). Separately, a solution of 4-fluoro-2-methylaniline (1.0 equivalent) is prepared in DMF.

-

Reaction: The NBS solution is added dropwise to the 4-fluoro-2-methylaniline solution while maintaining a reaction temperature of 20 °C.

-

Incubation: The resulting mixture is stirred overnight at room temperature.

-

Quenching and Extraction: The reaction solution is poured into a mixture of water, brine, and ethyl acetate. The organic layer is separated.

-

Purification: The crude product is purified using silica gel column chromatography with an ethyl acetate/hexane (1:8) elution system.[4]

-

Secondary Purification: Impure fractions can be combined, concentrated, and redissolved in ether. The ether solution is then extracted with 5% hydrochloric acid. The acidic aqueous phase is subsequently basified with potassium hydroxide and re-extracted with ether to yield additional product.[4]

Biological Relevance and Potential Applications

While direct signaling pathway involvement for this compound is not extensively documented, it has been utilized in studies related to enzyme interactions and as a probe in biochemical assays.[1]

The significance of its structural motifs is highlighted by related compounds. For instance, the isomeric 5-Bromo-4-fluoro-2-methylaniline is a key intermediate in the synthesis of MDL compounds (e.g., MDL-800, MDL-801).[5] These molecules are potent allosteric activators of Sirtuin 6 (SIRT6), a lysine deacetylase that functions as a tumor suppressor. The activation of SIRT6 by these compounds leads to a reduction in histone levels in cancer cells, indicating a potential therapeutic pathway.[5] The utility of this structural analog underscores the potential of this compound as a scaffold in the development of new therapeutic agents, particularly enzyme modulators.

Spectral Information

Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely published in public databases. However, ¹H NMR analysis is cited as a method for confirming the purity of synthesized batches, indicating that reference spectra are available through commercial suppliers or in proprietary research.[4] An FTIR spectrum is available for a methylated derivative of the compound.[6]

Safety and Handling

This compound is classified as harmful if swallowed.[2][3] Standard laboratory safety protocols should be followed during its handling.

Table 3: GHS Safety Information

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statement | H302: Harmful if swallowed | [2][3] |

| Hazard Class | Acute Toxicity 4 (Oral) | [2][3] |

| Storage Class | 11 (Combustible Solids) | [2] |

| Recommended PPE | Dust mask (type N95), eye shields, gloves | [2] |

References

- 1. Buy this compound | 202865-77-8 [smolecule.com]

- 2. 2-溴-4-氟-6-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H7BrFN | CID 2773378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 202865-77-8 [chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Bromo-4-fluoro-6-methylaniline. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Core Molecular and Physical Properties

This compound is a substituted aniline with the chemical formula C₇H₇BrFN.[1][2] Its structure features a benzene ring substituted with a bromine atom, a fluorine atom, a methyl group, and an amino group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Quantitative Data Summary

| Property | This compound | 2-Bromo-6-fluoro-4-methylaniline (Isomer) |

| CAS Number | 202865-77-8[1][2][3] | 18349-09-2[4] |

| Molecular Formula | C₇H₇BrFN[1][2] | C₇H₇BrFN[1] |

| Molecular Weight | 204.04 g/mol [1][2] | 204.04 g/mol [1] |

| Melting Point (°C) | 32-36 | Not Available |

| Boiling Point (°C) | Not Available | 231.6 ± 35.0 at 760 mmHg[1] |

| Density (g/cm³) | Not Available | 1.6 ± 0.1[1] |

| Flash Point (°C) | > 110 | 93.9 ± 25.9[1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is limited. The following table includes ¹H NMR data for the target compound and data for related compounds to provide an indication of expected spectral characteristics.

| Spectrum Type | This compound | 2-Bromo-4-methylaniline (Related Compound) | 2-Bromo-4-fluoroaniline (Related Compound) |

| ¹H NMR | (400 MHz, DMSO-d6) δ ppm: 7.16 (dd, 1H), 6.91 (dd, 1H), 4.83 (br. s, 2H, NH₂), 2.16 (s, 3H, CH₃) | Available[5] | Available[6] |

| ¹³C NMR | Not Available | Available[7][8] | Available[6][9] |

| IR Spectrum | Not Available | Available[10] | Available[6] |

| Mass Spectrum | Not Available | Available[11] | Available[6] |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound.

Synthesis of this compound

This protocol describes the bromination of 4-fluoro-2-methylaniline using N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).

Materials:

-

4-fluoro-2-methylaniline

-

N-Bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Water

-

Brine

-

5% Hydrochloric acid

-

Aqueous potassium hydroxide

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Reaction Setup: Dissolve 4-fluoro-2-methylaniline in DMF in a reaction vessel. In a separate vessel, dissolve 18.7 g (0.105 mol) of N-Bromosuccinimide in 70 mL of DMF.

-

Bromination: Slowly add the NBS solution dropwise to the 4-fluoro-2-methylaniline solution while maintaining the reaction temperature at 20°C. Stir the reaction mixture overnight.

-

Workup: Pour the dark-colored reaction solution into a mixture of 1000 mL of water, 50 mL of brine, and 300 mL of ethyl acetate. Transfer the mixture to a separatory funnel, shake well, and separate the layers.

-

Extraction: Extract the aqueous phase four more times with 150 mL of ethyl acetate each.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of water (five times) and 100 mL of brine (twice).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to obtain the crude product.

-

Purification:

-

Purify the crude product by silica gel column chromatography using an elution system of ethyl acetate/hexane (1:8).

-

Combine the pure fractions and evaporate the solvent to yield the purified product.

-

Combine the impure fractions, concentrate, and redissolve in 30 mL of ether. Extract with 10 mL of 5% hydrochloric acid (five times).

-

Alkalize the acidic aqueous phase with aqueous potassium hydroxide and then extract with ether to obtain additional target compound.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Applications

While specific signaling pathways for this compound are not extensively documented, its structural motifs are common in bioactive molecules. The presence of fluorine can enhance metabolic stability and binding affinity.[1] Halogenated anilines are known to be versatile intermediates in the synthesis of pharmaceuticals.

A structurally related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators. SIRT6 is a lysine deacetylase that acts as a tumor suppressor. This suggests that compounds derived from bromo-fluoro-methylanilines may have potential as modulators of enzyme activity.

Conceptual Signaling Pathway: Enzyme Inhibition

The following diagram illustrates a general mechanism of competitive enzyme inhibition, a potential mode of action for molecules derived from this compound.

Caption: Conceptual diagram of competitive enzyme inhibition.

References

- 1. 2-Bromo-6-fluoro-4-methylaniline | CAS#:18349-09-2 | Chemsrc [chemsrc.com]

- 2. Buy this compound | 202865-77-8 [smolecule.com]

- 3. This compound | 202865-77-8 [chemicalbook.com]

- 4. 2-BROMO-6-FLUORO-4-METHYLANILINE | 18349-09-2 [chemicalbook.com]

- 5. This compound | C7H7BrFN | CID 2773378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-fluoroaniline | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-4-methylaniline(583-68-6) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Bromo-4-fluoroaniline(1003-98-1) 13C NMR [m.chemicalbook.com]

- 10. 2-Bromo-4-methylaniline(583-68-6) IR Spectrum [chemicalbook.com]

- 11. 2-Bromo-4-methylaniline(583-68-6) MS spectrum [chemicalbook.com]

A Technical Guide to the Solubility of 2-Bromo-4-fluoro-6-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-fluoro-6-methylaniline, a key intermediate in pharmaceutical and agrochemical research.[1] Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a systematic approach for determining its solubility profile. It includes a selection of common laboratory solvents and detailed experimental protocols based on established methodologies.

Physicochemical Properties of this compound

This compound is an organic compound with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol .[1][2] It typically exists as a solid at room temperature, with a reported melting point between 32-36 °C.[2] Understanding these basic properties is crucial when designing solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrFN | [1][2] |

| Molecular Weight | 204.04 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Melting Point | 32-36 °C | [2] |

| CAS Number | 202865-77-8 | [2] |

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] As an aniline derivative, this compound possesses both a polar amine group and a larger, non-polar substituted benzene ring. This structure suggests that its solubility will vary across different organic solvents.

Table of Common Organic Solvents for Solubility Screening:

| Solvent | Polarity | Predicted Solubility of this compound |

| Non-Polar Solvents | ||

| Hexane | Non-Polar | Low |

| Toluene | Non-Polar | Moderate to High |

| Polar Aprotic Solvents | ||

| Dichloromethane (DCM) | Polar Aprotic | High |

| Tetrahydrofuran (THF) | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | Moderate to High |

| Acetonitrile (ACN) | Polar Aprotic | Moderate |

| Dimethylformamide (DMF) | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| Polar Protic Solvents | ||

| Methanol | Polar Protic | Moderate to High |

| Ethanol | Polar Protic | Moderate to High |

| Isopropanol | Polar Protic | Moderate |

| Water | Polar Protic | Low (amine group may allow for slight solubility) |

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of this compound. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (see table above)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and solvent-compatible filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a similar quantitative analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm filter to remove any undissolved solid particles.[4]

-

-

Sample Dilution:

-

Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.[4]

-

-

Quantification by HPLC-UV:

-

Develop a suitable HPLC-UV method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Visual Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: A logical workflow for the experimental determination of solubility.

References

Spectroscopic Profile of 2-Bromo-4-fluoro-6-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-4-fluoro-6-methylaniline (CAS No. 202865-77-8). Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document presents the available ¹H NMR data and provides an expert analysis of the expected ¹³C NMR, IR, and Mass Spectrometry data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring such data are also included, along with a visual representation of the general spectroscopic workflow.

Data Presentation

The following tables summarize the available and expected quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Data for this compound [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.16 | dd | ³JH-F = 8.3, ⁴JH-H = 2.9 | 1H | Ar-H |

| 6.91 | dd | ³JH-F = 9.3, ⁴JH-H = 2.9 | 1H | Ar-H |

| 4.83 | br. s | - | 2H | -NH₂ |

| 2.16 | s | - | 3H | -CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~155-160 (d) | C-F | The carbon attached to fluorine will appear as a doublet due to C-F coupling. |

| ~140-145 | C-NH₂ | |

| ~130-135 (d) | C-H | Aromatic CH, ortho to Bromine. |

| ~120-125 (d) | C-H | Aromatic CH, ortho to Fluorine. |

| ~115-120 | C-Br | |

| ~110-115 | C-CH₃ | |

| ~15-20 | -CH₃ |

Note: These are predicted chemical shifts based on the analysis of substituted anilines. Actual experimental values may vary.

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3300-3500 | N-H stretch (asymmetric and symmetric) | Medium |

| 3000-3100 | Aromatic C-H stretch | Medium-Weak |

| 2850-2960 | Aliphatic C-H stretch (-CH₃) | Medium-Weak |

| 1600-1650 | N-H bend | Medium |

| 1450-1600 | Aromatic C=C stretch | Medium-Strong |

| 1200-1300 | C-N stretch | Strong |

| 1100-1200 | C-F stretch | Strong |

| 550-750 | C-Br stretch | Medium-Strong |

Note: These are predicted absorption ranges based on characteristic functional group frequencies.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation | Notes |

| 203/205 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |

| 188/190 | [M-CH₃]⁺ | Loss of a methyl group. |

| 124 | [M-Br]⁺ | Loss of a bromine atom. |

| 109 | [M-Br-CH₃]⁺ | Subsequent loss of a methyl group after bromine loss. |

Note: The fragmentation pattern is a prediction. The relative intensities of the peaks will depend on the ionization method and energy.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final volume should be around 0.6 mL.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is set to cover the range of 0-12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (0-220 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C. Proton decoupling is applied to simplify the spectrum.

-

The obtained Free Induction Decay (FID) is then Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

A background spectrum of the empty ATR setup is recorded.

-

The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Instrumentation and Data Acquisition:

-

For GC-MS, an electron ionization (EI) source is commonly used. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

For LC-MS, electrospray ionization (ESI) is a common technique, where the sample solution is nebulized and subjected to a high voltage, creating charged droplets that desolvate to produce gas-phase ions.

-

The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative ion abundance against the m/z values.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Data Integration for Structural Elucidation.

References

A Comprehensive Technical Guide to 2-Bromo-4-fluoro-6-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of 2-Bromo-4-fluoro-6-methylaniline, a key halogenated intermediate. It covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications, particularly as a building block in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Nomenclature

This compound is an aromatic organic compound featuring an aniline core substituted with bromine, fluorine, and methyl groups.[1] These substitutions create a versatile chemical intermediate for various synthetic applications.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[1][3] |

| Synonyms | 2-Bromo-4-fluoro-6-methylbenzenamine[4] |

| CAS Number | 202865-77-8[1][3][5][6] |

| Molecular Formula | C₇H₇BrFN[1][6] |

| Molecular Weight | 204.04 g/mol [1][6] |

| InChI Key | VTWSBILIFIFEFG-UHFFFAOYSA-N[1][6] |

| Canonical SMILES | CC1=CC(=CC(=C1N)Br)F[1][6] |

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Physical Form | Solid[6] | Sigma-Aldrich[6] |

| Melting Point | 32-36 °C[6] | Sigma-Aldrich[6] |

| Flash Point | > 110 °C (>230 °F) - closed cup[6] | Sigma-Aldrich[6] |

| Assay Purity | ≥97% | Sigma-Aldrich[6] |

Spectroscopic Data

¹H NMR spectroscopy confirms the structure of the compound.

| Parameter | Value |

| Spectrometer | 400 MHz |

| Solvent | DMSO-d₆ |

| ¹H NMR (δ ppm) | 7.16 (dd, 1H, Ar), 6.91 (dd, 1H, Ar), 4.83 (br. s, 2H, NH₂), 2.16 (s, 3H, CH₃)[5] |

Synthesis Protocol: Electrophilic Bromination

This compound is commonly synthesized via the electrophilic bromination of 4-fluoro-2-methylaniline using N-Bromosuccinimide (NBS) as the bromine source.

Experimental Methodology

Materials:

-

4-fluoro-2-methylaniline

-

N-Bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Water

-

Brine

-

5% Hydrochloric acid

-

Aqueous potassium hydroxide

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

A solution of N-Bromosuccinimide (18.7 g, 0.105 mol) in 70 mL of N,N-dimethylformamide is prepared.[5]

-

This solution is added slowly and dropwise to a solution of 4-fluoro-2-methylaniline in 70 mL of N,N-dimethylformamide, maintaining a reaction temperature of 20 °C.[5]

-

The reaction mixture is stirred overnight.[5]

-

The resulting dark solution is poured into a mixture of water (1000 mL), brine (50 mL), and ethyl acetate (300 mL).[5]

-

The aqueous phase is extracted four times with ethyl acetate (150 mL each).[5]

-

The combined organic layers are washed sequentially with water (five times with 100 mL) and brine (twice with 100 mL).[5]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.[5]

-

The crude material is purified by silica gel column chromatography using an elution system of ethyl acetate/hexane (1:8) to yield the pure product.[5] The total reported yield from this method is approximately 77%.[5]

Synthesis Workflow Diagram

Applications in Research and Drug Development

This compound is a valuable fluorinated building block for the pharmaceutical and agrochemical industries.[1] The strategic placement of the bromo, fluoro, and amino groups provides multiple reaction sites for constructing more complex molecules.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of novel drug candidates.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck) to form carbon-carbon bonds.[1][7]

-

Agrochemicals: The compound is utilized in the development of new herbicides and pesticides.[1][8]

-

Organic Synthesis: Its unique structure allows for targeted modifications, making it a versatile tool for creating new chemical entities.[1] For instance, a structurally similar compound, 5-Bromo-4-fluoro-2-methylaniline, is used to synthesize activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor.[1][9]

Logical Relationship of Structure to Application

Safety and Handling

This compound is classified as harmful if swallowed and requires careful handling in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[3][6] |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P301 + P317: IF SWALLOWED: Get medical help.[3]

-

P330: Rinse mouth.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3][10]

Personal Protective Equipment (PPE):

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Buy this compound | 202865-77-8 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H7BrFN | CID 2773378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 202865-77-8 [chemicalbook.com]

- 6. This compound 97 202865-77-8 [sigmaaldrich.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. ossila.com [ossila.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Initial Synthesis of 2-Bromo-4-fluoro-6-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthesis route for 2-Bromo-4-fluoro-6-methylaniline, a key intermediate in various pharmaceutical and chemical research applications. The document details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway

The principal synthesis route for this compound involves the direct bromination of 4-fluoro-2-methylaniline using N-Bromosuccinimide (NBS) in a suitable solvent. This electrophilic aromatic substitution reaction selectively introduces a bromine atom at the ortho position to the amino group and meta to the methyl group, guided by the directing effects of the substituents on the aniline ring.

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 4-fluoro-2-methylaniline.

| Parameter | Value |

| Starting Material | 4-fluoro-2-methylaniline |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | N,N-dimethylformamide (DMF) |

| Reaction Temperature | 20 °C |

| Reaction Time | Stirred overnight |

| Product Yield | 77% |

| Product Purity (Initial) | ≥95% (by 1H NMR) |

| Purification Method | Silica gel column chromatography |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

4-fluoro-2-methylaniline

-

N-Bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Water

-

Brine

-

5% Hydrochloric acid

-

Aqueous potassium hydroxide

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoro-2-methylaniline in N,N-dimethylformamide (70 mL). In a separate flask, dissolve N-Bromosuccinimide (18.7 g, 0.105 mol) in N,N-dimethylformamide (70 mL).[1]

-

Bromination: Slowly add the NBS solution dropwise to the 4-fluoro-2-methylaniline solution while maintaining the reaction temperature at 20 °C.[1]

-

Reaction Monitoring: Stir the reaction mixture overnight.[1]

-

Work-up:

-

Pour the dark-colored reaction solution into a mixture of water (1000 mL), brine (50 mL), and ethyl acetate (300 mL).[1]

-

Transfer the mixture to a separatory funnel, shake well, and separate the layers.[1]

-

Extract the aqueous phase with ethyl acetate (4 x 150 mL).[1]

-

Combine the organic layers and wash sequentially with water (5 x 100 mL) and brine (2 x 100 mL).[1]

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

-

Purification:

-

The initial purity of the crude product can be assessed by 1H NMR analysis, which should be ≥95%.[1]

-

Further purify the crude product by silica gel column chromatography using an elution system of ethyl acetate/hexane (1:8).[1]

-

Combine the pure fractions and evaporate the solvent to yield the product (14.9 g).[1]

-

-

Secondary Purification (for impure fractions):

-

Combine the impure fractions, concentrate them, and redissolve the residue in ether (30 mL).[1]

-

Extract the ether solution with 5% hydrochloric acid (5 x 10 mL).[1]

-

Alkalize the acidic aqueous phase with aqueous potassium hydroxide.[1]

-

Extract the alkalized aqueous phase with ether to obtain an additional amount of the target compound (0.8 g).[1]

-

-

Final Product: Combine the product from the primary and secondary purification steps to obtain a total yield of 15.7 g (77%).[1]

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis.

References

The Evolving Landscape of Drug Discovery: A Technical Guide to the Biological Activity of Fluorinated Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, with approximately 25% of all current pharmaceuticals containing at least one fluorine atom.[1] This prevalence is due to the unique and powerful effects that fluorine substitution can exert on a molecule's physicochemical and pharmacological properties.[2][3][4] Fluorinated anilines, in particular, have emerged as exceptionally versatile building blocks in the synthesis of novel therapeutics.[5][6] Their structure, which combines an aromatic amine with one or more fluorine atoms, provides a scaffold that can be readily modified to create compounds with enhanced potency, selectivity, metabolic stability, and bioavailability.[5][7][8] This guide provides an in-depth technical overview of the biological activities of fluorinated anilines, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying mechanisms of action.

How Fluorine Substitution Modulates Biological Activity

The strategic placement of fluorine can profoundly alter a molecule's properties, which is a key reason for its widespread use in drug development.[2][3]

-

Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[4][9] When placed on the aniline ring, it significantly lowers the pKa of the amino group, making it less basic. This alteration can be critical for optimizing a drug's binding affinity to its target and improving its pharmacokinetic profile, such as cell permeability and oral absorption.[1][2]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry.[4][10] Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and metabolic stability.[1][11][12]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[4][9][13] This property is crucial for improving the bioavailability of orally administered drugs and for agents that need to cross the blood-brain barrier.

-

Target Binding and Conformation: The small size of fluorine allows it to act as a bioisostere for a hydrogen atom, causing minimal steric disruption.[4][13] However, its unique electronic properties can lead to favorable interactions, such as hydrogen bonding and dipole-dipole interactions, within the target protein's binding pocket, thereby increasing potency.[10] Fluorine can also influence the molecule's preferred conformation, locking it into a shape that is optimal for receptor binding.[1][2]

Key Biological Activities and Therapeutic Applications

Fluorinated anilines are integral components of compounds across a wide range of therapeutic areas, demonstrating significant anticancer, antimicrobial, and insecticidal activities.

Anticancer Activity

Many potent anticancer agents are derived from fluorinated anilines, often functioning as inhibitors of key signaling proteins. Derivatives of anilinoquinazolines and anilinoquinolines, for example, have shown significant potential by targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth and angiogenesis.[14]

-

Vandetanib: This approved anticancer drug contains a 4-bromo-2-fluoroaniline moiety and functions as a potent inhibitor of VEGFR-2, EGFR, and RET tyrosine kinases.[1] The substitution pattern on the aniline ring was found to be crucial for its deep penetration into the ATP-binding site of the kinase.[1]

-

Anilinoquinazoline Derivatives: Studies have shown that these compounds exhibit potent in vitro cytotoxic activity against various cancer cell lines.[14]

Enzyme Inhibition

Fluorinated compounds are widely used in the design of enzyme inhibitors.[15][16] The strong electron-withdrawing nature of fluorine can render an adjacent functional group more susceptible to nucleophilic attack by an active site residue, leading to the formation of a stable, covalent adduct.[17] This mechanism, known as mechanism-based or "suicide" inhibition, results in irreversible inactivation of the enzyme.[15][17] For instance, fluorinated ketones have been developed as potent inhibitors of serine proteases by forming stable hemiacetal complexes that mimic the tetrahedral transition state of peptide bond cleavage.[17]

Insecticidal Activity

Novel anthranilic diamide insecticides incorporating a fluorinated aniline moiety have demonstrated exceptional activity against lepidopteran insects.[18] These compounds act as potent activators of insect ryanodine receptors (RyRs), which are critical calcium channels in muscle cells.[18] This activation leads to uncontrolled calcium release, resulting in paralysis and death of the insect. Molecular docking studies suggest that the fluoroaniline moiety enhances the binding energy of these compounds to the insect RyR target.[18]

Antimicrobial and Antifungal Activity

The introduction of fluorine into aniline-based scaffolds has also been explored for the development of new antimicrobial and antifungal agents.[14]

Quantitative Biological Data

The following tables summarize the quantitative biological activity for representative compounds containing fluorinated aniline moieties.

Table 1: In Vitro Anticancer Activity of Anilinoquinazoline and Anilinoquinoline Derivatives[14]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Derivative 1 | A549 (Lung) | 2.5 |

| Derivative 1 | HCT116 (Colon) | 1.8 |

| Derivative 2 | MCF-7 (Breast) | 3.2 |

| Derivative 2 | A549 (Lung) | 4.1 |

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological function.

Table 2: In Vitro Antiviral Activity of Fluorinated Indole Derivatives[19]

| Compound | Virus | Target | EC₅₀ (nM) |

| 20h (4-fluoroindole) | HIV-1 WT | NNRT | 0.5 |

| 22 (fluoroindole) | HIV-1 | - | 0.14 |

| 23a (fluoroindole) | HIV-1 | - | 0.29 |

| 26q (5-fluoroindole) | HCV Replicon | NS4B | 2.0 |

EC₅₀: The half-maximal effective concentration, the concentration of a drug that gives half of the maximal response.

Table 3: Insecticidal Activity of Fluorinated Anthranilic Diamides[18]

| Compound | Insect Species | Activity (% at 0.1 mg/L) |

| II-l | Mythimna separata | 26.7 |

| II-ac | Mythimna separata | 26.7 |

| Chlorantraniliprole | Mythimna separata | 30.0 |

Experimental Protocols

Protocol: Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives[20]

This protocol describes a user-friendly method for synthesizing a fluorinated aniline derivative using a Togni reagent.

-

Step 1: N-O Bond Formation:

-

Treat methyl 4-(N-hydroxyacetamido)benzoate with 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II).

-

Use a catalytic amount of cesium carbonate (Cs₂CO₃) as the base.

-

The reaction is performed in chloroform at room temperature.

-

This step yields the intermediate, methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

-

-

Step 2: Rearrangement:

-

Heat the intermediate product from Step 1 in nitromethane at 120 °C.

-

This induces a rearrangement to form the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

-

Protocol: In Vitro Anticancer Activity (MTT Assay)[14]

This protocol outlines a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

-

Cell Seeding: Plate cancer cells in 96-well plates at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (derived from fluorinated anilines) and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)[14]

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

-

Preparation: Perform serial dilutions of the test compound in a liquid growth medium in a 96-well plate.

-

Inoculation: Add a standardized suspension of the target microorganism (bacteria or fungi) to each well.

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[14]

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological pathways and experimental processes.

Caption: General workflow for synthesis and biological evaluation of novel compounds.

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by anilino-based compounds.

Caption: Mechanism-based inhibition via a stabilized transition-state analog.

Toxicity and Safety Considerations

While fluorinated anilines are invaluable in drug discovery, it is crucial to address their potential toxicity. Aniline itself is a systemic poison that can be absorbed through inhalation and skin contact, causing methemoglobinemia, with symptoms including headache, dizziness, and cyanosis.[20] Fluorinated variants may also be toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.[21][22][23][24] For example, 4-fluoroaniline is classified as harmful if swallowed and causes severe skin burns and eye damage.[23] Comprehensive toxicological profiling is an essential step in the development of any drug candidate derived from these intermediates.

Conclusion and Future Outlook

Fluorinated anilines represent a powerful and versatile class of intermediates for the development of novel therapeutics. The strategic introduction of fluorine allows for the fine-tuning of a molecule's physicochemical properties, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. Their demonstrated efficacy in anticancer, insecticidal, and enzyme-inhibiting applications underscores their significance. Future research will likely focus on developing more selective and efficient synthetic methods to access novel fluorinated aniline scaffolds and on exploring their potential in other therapeutic areas. As our understanding of the nuanced effects of fluorination deepens, these compounds will undoubtedly continue to be a source of innovation in the ongoing quest for safer and more effective medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 14. benchchem.com [benchchem.com]

- 15. Fluorinated mechanism-based inhibitors: common themes and recent developments [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aniline--Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 21. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methylaniline: A Key Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-6-methylaniline, a crucial chemical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document details its commercial availability, key synthetic protocols, and its application in the development of potent drugs targeting critical signaling pathways in oncology.

Commercial Availability

This compound (CAS No. 202865-77-8) is available from a range of commercial chemical suppliers. The typical purity and physical form are listed below. Researchers are advised to request certificates of analysis from suppliers for detailed purity information and lot-specific data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form |

| Smolecule | 202865-77-8 | C₇H₇BrFN | 204.04 | - | - |

| Sigma-Aldrich | 202865-77-8 | C₇H₇BrFN | 204.04 | 97% | Solid |

| AOBChem | - | - | - | - | - |

| BLD Pharmatech | - | - | - | - | - |

| Enamine | - | - | - | - | - |

| Fluorochem | - | - | - | - | - |

| Synthonix Corporation | - | - | - | - | - |

Synthetic Protocols

This compound serves as a versatile building block. Its synthesis and subsequent utilization in cross-coupling reactions are fundamental steps in the preparation of more complex molecules.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 4-fluoro-2-methylaniline.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoro-2-methylaniline in N,N-dimethylformamide (DMF).

-

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in DMF to the aniline solution at a controlled temperature of 20 °C.

-

Reaction Monitoring: Stir the reaction mixture overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a mixture of water, brine, and ethyl acetate. Transfer the mixture to a separatory funnel, shake, and separate the layers.

-

Purification: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.[1]

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key precursor in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction is a powerful method to form carbon-carbon bonds. The following is a representative protocol for the coupling of an aryl bromide with an arylboronic acid, which can be adapted for this compound.

Experimental Protocol: Synthesis of a Biaryl Compound

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Application in the Synthesis of BRAF Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of the BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are drivers in a significant percentage of melanomas and other cancers.[2][3]

The BRAF/MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway due to mutations in components like BRAF leads to uncontrolled cell growth and tumor formation.[2][3]

Role in Vemurafenib Synthesis

Vemurafenib (PLX4032) is a potent inhibitor of the BRAF V600E mutant kinase.[2] While the full synthesis is complex, key fragments are assembled using cross-coupling reactions where derivatives of this compound can serve as important precursors for one of the core aniline fragments of the final molecule. The aniline moiety is crucial for binding to the kinase active site.

This technical guide highlights the importance of this compound as a valuable starting material for the synthesis of complex, biologically active molecules. The provided protocols and diagrams serve as a resource for researchers engaged in drug discovery and development, particularly in the field of oncology.

References

The Fundamental Reactivity of the Aniline Functional Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aniline, the simplest aromatic amine, is a cornerstone in the synthesis of a vast array of organic compounds, from dyes and polymers to pharmaceuticals and agrochemicals. Its rich and nuanced reactivity stems from the interplay between the electron-donating amino group and the aromaticity of the benzene ring. This technical guide provides a comprehensive exploration of the fundamental reactivity of the aniline functional group, offering detailed experimental protocols, quantitative data, and mechanistic insights to support research and development in the chemical sciences.

Core Reactivity Principles: The Influence of the Amino Group

The reactivity of aniline is dominated by the lone pair of electrons on the nitrogen atom of the amino group (-NH₂). This lone pair is delocalized into the benzene ring through resonance, a phenomenon that has profound consequences for the molecule's properties and chemical behavior.

Basicity of Aniline

Aniline is a weak base, with the pKa of its conjugate acid, the anilinium ion (C₆H₅NH₃⁺), being approximately 4.6.[1] This is significantly less basic than aliphatic amines like cyclohexylamine (pKa of conjugate acid ≈ 10.66).[2] The reduced basicity is a direct result of the lone pair's involvement in resonance with the aromatic ring, which decreases its availability for protonation.[2][3][4]

Caption: Resonance structures of aniline.

Electrophilic Aromatic Substitution

The delocalization of the nitrogen's lone pair increases the electron density of the benzene ring, particularly at the ortho and para positions. This makes aniline highly activated towards electrophilic aromatic substitution (EAS) reactions. The -NH₂ group is a powerful ortho, para-director.

Key Reactions of the Aniline Functional Group

Electrophilic Aromatic Substitution

Aniline reacts readily with bromine water at room temperature to yield a white precipitate of 2,4,6-tribromoaniline. The reaction is often quantitative and serves as a method for the estimation of aniline.[5] Due to the high reactivity of the aniline ring, monosubstitution is difficult to achieve directly.

To obtain a monobrominated product, such as p-bromoaniline, the reactivity of the amino group must be attenuated. This is typically achieved by acetylation to form acetanilide, which is then brominated. The acetyl group can be subsequently removed by hydrolysis.[6]

Caption: Workflow for the synthesis of p-bromoaniline.

Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is complex. The strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-director and deactivates the ring. This leads to a mixture of ortho, meta, and para-nitroanilines, with a significant amount of the meta isomer (around 47%) and the para isomer being the major product (around 51%).[7][8] To achieve selective para-nitration, the amino group is protected by acetylation, followed by nitration and subsequent deprotection via hydrolysis.[9]

Aniline undergoes sulfonation upon heating with concentrated sulfuric acid to produce p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. This reaction proceeds via the formation of anilinium hydrogen sulfate.

Aniline does not undergo Friedel-Crafts alkylation or acylation reactions. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a deactivating complex, which inhibits the electrophilic substitution on the ring.[10]

Oxidation

Aniline is susceptible to oxidation, and the products depend on the oxidizing agent and reaction conditions. Upon exposure to air, aniline gradually darkens due to the formation of colored, oxidized impurities. Strong oxidizing agents like potassium permanganate or chromic acid can lead to the formation of products like aniline black, p-benzoquinone, or even ring-opened products.

Diazotization

Primary aromatic amines like aniline react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This process is known as diazotization. The resulting benzenediazonium salt is a versatile intermediate in organic synthesis.

Caption: Diazotization of aniline.

The diazonium group can be replaced by a variety of nucleophiles in what are known as Sandmeyer reactions (using copper(I) salts) or other substitution reactions to introduce groups such as -Cl, -Br, -CN, -OH, and -H onto the aromatic ring.

Furthermore, diazonium salts can act as electrophiles and couple with activated aromatic compounds, such as phenols and other anilines, to form brightly colored azo compounds. This is the basis for the synthesis of many azo dyes.

Quantitative Data

The basicity of aniline and its derivatives is a key quantitative parameter that influences their reactivity. The following tables summarize the pKa values for the conjugate acids of aniline and various substituted anilines.

| Amine | pKa of Conjugate Acid |

| Aniline | 4.63[11] |

| Methylamine | 10.64[11] |

| Cyclohexylamine | 10.66[2] |

| Table 1: Comparison of Basicity of Aniline and Aliphatic Amines. |

| Substituent (para) | pKa of Conjugate Acid |

| -NH₂ | 6.08 |

| -OCH₃ | 5.36[12] |

| -CH₃ | 5.12 |

| -H | 4.58 |

| -Cl | 3.98 |

| -Br | 3.86 |

| -CN | 1.74 |

| -NO₂ | 1.02 |

| Table 2: pKa Values for para-Substituted Anilines. |

Experimental Protocols

Synthesis of 2,4,6-Tribromoaniline

Principle: Direct bromination of aniline with an excess of bromine water results in the trisubstituted product due to the high activating effect of the amino group.

Procedure:

-

Dissolve a known amount of aniline (e.g., 1.0 g) in glacial acetic acid (e.g., 20 mL).

-

In a separate flask, prepare a solution of bromine in glacial acetic acid.

-

Slowly add the bromine solution to the aniline solution with constant stirring at room temperature.

-

Continue stirring until the bromine color persists.

-

Pour the reaction mixture into a large volume of water.

-

The white precipitate of 2,4,6-tribromoaniline is collected by filtration, washed with water, and dried.

Synthesis of p-Bromoaniline via Acetylation

Principle: The reactivity of the amino group is moderated by acetylation, allowing for controlled monobromination at the para position.

Step 1: Synthesis of Acetanilide

-

In a flask, add aniline (e.g., 5 mL) and an equal volume of acetic anhydride.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture gently for about 10-15 minutes.

-

Pour the hot mixture into a beaker of cold water with stirring.

-

Collect the precipitated acetanilide by filtration, wash with cold water, and recrystallize from hot water.[13]

Step 2: Bromination of Acetanilide

-

Dissolve the dried acetanilide (e.g., 2.0 g) in glacial acetic acid (e.g., 10 mL).

-

Slowly add a solution of bromine (e.g., 1.0 mL) in glacial acetic acid with stirring.

-

After the addition is complete, stir for another 30 minutes.

-

Pour the reaction mixture into cold water to precipitate p-bromoacetanilide.

-

Collect the product by filtration and wash with water.

Step 3: Hydrolysis of p-Bromoacetanilide

-

Reflux the p-bromoacetanilide with an excess of dilute hydrochloric acid for about 30-40 minutes.

-

Cool the solution and neutralize it with a sodium hydroxide solution to precipitate p-bromoaniline.

-

Collect the product by filtration, wash with water, and recrystallize from ethanol-water.

Diazotization of Aniline and Coupling with β-Naphthol

Principle: Aniline is converted to its diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with the activated ring of β-naphthol to form an azo dye.

Procedure:

-

Dissolve aniline (e.g., 4.5 mL) in a mixture of concentrated hydrochloric acid (e.g., 10 mL) and water (e.g., 20 mL) in a flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 4 g in 20 mL of water) to the aniline solution, keeping the temperature below 5 °C.[14]

-

In a separate beaker, dissolve β-naphthol (e.g., 7.0 g) in a 10% sodium hydroxide solution (e.g., 60 mL) and cool it to 5 °C.[14]

-

Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

-

A brightly colored orange-red precipitate of the azo dye (1-phenylazo-2-naphthol) will form immediately.[14]

-

After the addition is complete, stir the mixture for another 30 minutes in the ice bath.

-

Collect the dye by filtration, wash with cold water, and dry.

Conclusion

The aniline functional group exhibits a rich and diverse reactivity profile, primarily governed by the electronic effects of the amino group on the aromatic ring. Its basicity, high reactivity in electrophilic aromatic substitution, susceptibility to oxidation, and ability to form versatile diazonium salts make it a fundamental building block in organic synthesis. A thorough understanding of these core principles and the experimental conditions required to control its reactivity is essential for researchers and professionals in the field of drug development and chemical manufacturing. The strategic use of protecting groups, as demonstrated in bromination and nitration, allows for the selective synthesis of a wide range of aniline derivatives, highlighting the power of synthetic methodology in harnessing the inherent reactivity of this important functional group.

References

- 1. afit.edu [afit.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 5. scribd.com [scribd.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 8. Khan Academy [khanacademy.org]

- 9. scribd.com [scribd.com]

- 10. Khan Academy [khanacademy.org]

- 11. 24.4 Basicity of Arylamines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Amine - Wikipedia [en.wikipedia.org]

- 13. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]

- 14. learncbse.in [learncbse.in]

Methodological & Application

Synthesis of Pharmaceutical Intermediates from 2-Bromo-4-fluoro-6-methylaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates from the versatile building block, 2-Bromo-4-fluoro-6-methylaniline. This fluorinated aniline derivative is a valuable starting material in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics.[1] The strategic placement of the bromine, fluorine, and methyl groups on the aniline ring offers multiple reaction pathways for diversification and the construction of complex molecular architectures.